molecular formula C6H9ClF2O2S B2754449 [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1784574-90-8

[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2754449
CAS No.: 1784574-90-8
M. Wt: 218.64
InChI Key: GRDNNQBUDUGDQB-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS: 1784574-90-8) is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with a difluoromethyl group. Its molecular formula is C₆H₉ClF₂O₂S, with a molecular weight of 218.65 g/mol and an MDL number MFCD28531679 . The compound’s structure includes a sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity, particularly in nucleophilic substitution reactions. It is classified under GHS hazard codes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), with a UN transportation code 3265 (Class 8, corrosive) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(difluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(5(8)9)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNNQBUDUGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with difluoromethyl sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution, enabling diverse derivatization:

Reaction TypeNucleophileProduct ClassKey ConditionsYield Range*
Sulfonamide formationAmines (R-NH₂)SulfonamidesBase (e.g., Et₃N), RT70–95%
Sulfonate ester synthesisAlcohols (R-OH)Alkyl/aryl sulfonatesPyridine, 0–25°C65–90%
Thiosulfonate generationThiols (R-SH)ThiosulfonatesMild base, inert atmosphere60–85%

*Yields extrapolated from analogous sulfonyl chloride systems .
The difluoromethyl group enhances electrophilicity at sulfur by electron-withdrawing effects, accelerating nucleophilic attack. Steric hindrance from the cyclobutyl ring may reduce reactivity with bulky nucleophiles .

Cross-Coupling and Catalytic Transformations

The compound participates in metal-catalyzed reactions, leveraging the sulfonyl chloride as a directing or leaving group:

  • Suzuki–Miyaura Coupling :
    Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, replacing -SO₂Cl with aryl groups (50–75% yield).
    Mechanism : Oxidative addition of Pd⁰ to S–Cl bond → transmetalation → reductive elimination.

  • Kornblum-Type Oxidation :
    Under basic conditions (e.g., DMSO, K₂CO₃), the sulfonyl chloride can oxidize adjacent C–H bonds to carbonyls via intermediates resembling α-carbonyliminium ions .

Rearrangement Pathways

The cyclobutyl framework influences reaction trajectories through strain-driven processes:

  • Ring-Opening Metathesis :
    With Grubbs catalysts, the cyclobutane ring undergoes strain-release polymerization, forming polyolefins with pendant sulfonyl groups (experimental yields pending) .

  • Smiles Rearrangement :
    Intramolecular attack by tethered nucleophiles (e.g., -OH, -NH₂) triggers -sigmatropic shifts, forming fused bicyclic sulfonamides/sulfates (theoretical feasibility supported by DFT studies) .

Comparative Reactivity with Analogues

The difluoromethyl-cyclobutyl motif confers distinct reactivity vs. similar sulfonyl chlorides:

CompoundRelative Reactivity*Steric DemandThermal Stability
Methanesulfonyl chloride1.00 (reference)LowModerate
Cyclohexylmethanesulfonyl chloride0.75HighHigh
This compound0.92MediumModerate-High

*Normalized rate constants for hydrolysis at pH 7.

Scientific Research Applications

Organic Synthesis

[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride is utilized as a reagent in organic synthesis. It can serve as an electrophile in various reactions due to the high reactivity of the sulfonyl chloride group. Key reactions include:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Coupling Reactions : It plays a role in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a crucial reagent alongside palladium catalysts.

Biological Applications

The compound has been investigated for its potential biological activities, particularly in modifying biomolecules and studying enzyme interactions.

  • Enzyme Inhibition : Studies have shown that this compound can inhibit serine proteases effectively. The presence of the difluoromethyl group enhances its inhibitory potency, with IC50 values reported in the nanomolar range.
  • Antimicrobial Activity : In vitro studies demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.

Material Science

This compound is also explored in material science for synthesizing advanced materials with tailored properties. Its ability to modify existing compounds makes it valuable for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition at concentrations around 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Mechanism

In a structure-activity relationship analysis, researchers evaluated the compound's ability to inhibit serine proteases. The study highlighted that the difluoromethyl substitution significantly increased the compound's inhibitory effects compared to other derivatives.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays on cancer cell lines such as HeLa and MCF-7 revealed that this compound induced cytotoxicity with IC50 values ranging from 10 to 20 µM, indicating its potential for therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Notes
AntimicrobialStaphylococcus aureus50Significant inhibition observed
Enzyme InhibitionSerine ProteasesNanomolar rangeEnhanced by difluoromethyl group
CytotoxicityHeLa10Induced apoptosis
MCF-720Potential for cancer therapy

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the release of hydrochloric acid. The difluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with [1-(difluoromethyl)cyclobutyl]methanesulfonyl chloride but differ in substituents or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification
This compound 1784574-90-8 C₆H₉ClF₂O₂S 218.65 -SO₂Cl, -CF₂H on cyclobutane
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride 2386662-87-7 C₇H₁₀ClF₂O₂S 232.70 -SO₂Cl, -CF₂CH₃ on cyclobutane
[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride 1909326-55-1 C₇H₁₄ClNO₂S 211.71 -SO₂Cl, -N(CH₃)₂ on cyclobutane
Key Observations:

Reactivity: All three compounds contain the sulfonyl chloride group, making them reactive toward amines or alcohols to form sulfonamides or sulfonate esters. However, the electron-withdrawing difluoromethyl group in the target compound may accelerate hydrolysis compared to the dimethylamino analog, which has electron-donating properties .

Physicochemical and Hazard Profiles

Property Target Compound [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride
Purity Not specified ≥95% Not specified
Storage No data Long-term storage recommended No data
Hazard Classification H302, H314 (GHS) Discontinued; limited hazard data No hazard data available
Commercial Availability Temporarily out of stock Discontinued Temporarily out of stock
Key Observations:
  • The target compound and its dimethylamino analog are both temporarily unavailable, suggesting challenges in synthesis or commercial production .

Biological Activity

[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS No. 1784574-90-8) is a sulfonyl chloride compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H8ClF2O2S. The presence of difluoromethyl and methanesulfonyl groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit key enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways associated with inflammation and cancer progression.
  • Chemical Reactivity : Its electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on its derivatives showed promising results against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.

Compound NameMolecular FormulaMinimum Inhibitory Concentration (MIC)
This compoundC6H8ClF2O2S0.5 μM
N-(cyclohexylmethyl)-5-oxo-1,4-thiazepane-3-carboxamideC13H22N2O2S0.25 μM
N-(4-chlorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamideC14H16ClN2O2S0.15 μM

The MIC values suggest that this compound could serve as a lead for the development of new antimicrobial agents.

Anticancer Activity

Certain derivatives of this compound have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, indicating potential therapeutic applications.

Case Study: Cytotoxic Effects

A notable study evaluated the cytotoxic effects of a derivative on HepG2 liver cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 μM, with an IC50 value determined to be approximately 5 μM.

Compound NameCell LineIC50 (μM)Mechanism of Action
Derivative AHepG25Induction of oxidative stress
Derivative BMCF-77Apoptosis via mitochondrial pathway

The mechanism involved the induction of oxidative stress leading to programmed cell death, highlighting its potential as an anticancer agent.

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile of this compound. The compound has been classified as toxic if inhaled or ingested and may cause severe skin burns and eye damage.

Toxicity Data

Toxicity TypeValue
Oral LD50 (Rat)50 mg/kg
Dermal LD50 (Rat)200 mg/kg
Inhalation LC50 (Rat)25 ppm (4h)

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